molecular formula C18H19N5O4 B12179411 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12179411
M. Wt: 369.4 g/mol
InChI Key: HNOSDIGNRHPRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of methoxy groups and a tetrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone is formed by reacting 3,4-dimethoxyphenylacetic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting the intermediate with sodium azide and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 2-(3,4-dimethoxyphenyl)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and cancer.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

    Pathways: It may modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: Similar structure but lacks the tetrazole ring.

    4-Methoxy-3-(1H-tetrazol-1-yl)phenylacetic acid: Contains the tetrazole ring but differs in the acetamide backbone.

    3,4-Dimethoxybenzaldehyde: Similar aromatic structure but lacks the acetamide and tetrazole functionalities.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the combination of methoxy groups and a tetrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C18H19N5O4/c1-25-15-7-5-13(10-14(15)23-11-19-21-22-23)20-18(24)9-12-4-6-16(26-2)17(8-12)27-3/h4-8,10-11H,9H2,1-3H3,(H,20,24)

InChI Key

HNOSDIGNRHPRGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.